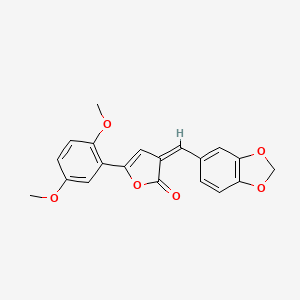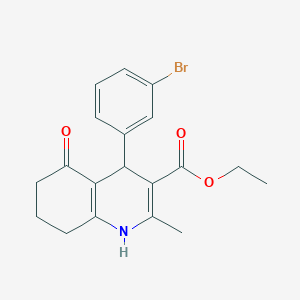![molecular formula C17H14F3NO B4990076 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its chemical name, TFMQO, and has been the subject of extensive research in recent years.
作用機序
The mechanism of action of TFMQO is not fully understood, but it is believed to act by binding to specific targets in cells and disrupting their normal function. In the case of anti-cancer activity, TFMQO has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial and fungal growth inhibition, TFMQO is believed to act by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects:
TFMQO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFMQO can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to act as a fluorescent probe for DNA and RNA, making it useful in molecular biology applications. In vivo studies have not yet been conducted, so the physiological effects of TFMQO are not fully understood.
実験室実験の利点と制限
One advantage of TFMQO is its high purity, which makes it useful in lab experiments that require precise chemical compositions. Another advantage is its unique electronic properties, which make it useful in material science applications. One limitation of TFMQO is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research on TFMQO. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its ability to inhibit bacterial and fungal growth. In material science, TFMQO could be further studied for its potential use in organic electronics and other applications. In molecular biology, TFMQO could be further investigated as a fluorescent probe for DNA and RNA, and its potential to act as a gene regulator could be explored. Overall, TFMQO has significant potential for a wide range of scientific applications and further research is warranted to fully understand its properties and potential uses.
合成法
The synthesis of TFMQO involves the condensation of 2-(trifluoromethyl)benzaldehyde with methyl anthranilate, followed by cyclization with ammonium acetate. The resulting product is then purified by recrystallization, yielding TFMQO in high purity.
科学的研究の応用
TFMQO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, TFMQO has been investigated for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In material science, TFMQO has been studied for its potential use in organic electronics, due to its unique electronic properties. In molecular biology, TFMQO has been investigated for its ability to act as a fluorescent probe for DNA and RNA.
特性
IUPAC Name |
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGBKOFSDKPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)